A Comprehensive Technical Guide to Furan Fatty Acid F6
A Comprehensive Technical Guide to Furan Fatty Acid F6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the furan fatty acid F6, a molecule of growing interest in biomedical research due to its significant biological activities. This document covers its chemical structure, quantitative data from analytical and biological studies, detailed experimental protocols, and relevant signaling pathways.
Chemical Structure and Properties of Furan Fatty Acid F6
Furan fatty acid F6, a naturally occurring lipid, is characterized by a substituted furan ring within a long-chain fatty acid. It is found in a variety of sources, including algae, plants, and marine organisms.[1][2]
The primary chemical identifiers for Furan fatty acid F6 are:
-
Systematic Name: 3,4-dimethyl-5-pentyl-2-furanundecanoic acid[1][3][4][5][6][7]
-
Alternative Name: 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid[8]
-
Molecular Formula: C₂₂H₃₈O₃[1]
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Molecular Weight: 350.54 g/mol [1]
Below is a 2D representation of the chemical structure of Furan fatty acid F6.
Caption: 2D Chemical Structure of Furan Fatty Acid F6.
Quantitative Data
The quantification of Furan fatty acid F6 in biological matrices is crucial for understanding its physiological and pathological roles. Below are tables summarizing key quantitative parameters from various analytical methods and biological studies.
Table 1: Analytical Method Performance for Furan Fatty Acid Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| HS-SPME-GC-FID | Fruit Juices | 0.056 ng/mL | 0.18 ng/mL | [2] |
| GC/EI-MS (SIM) | Food Samples | 11 pg | - | [9][10] |
| qNMR | Fish Oil | - | 0.5 µg (dimethyl FuFAs), 1.0 µg (monomethyl FuFAs) | [11] |
| GC-TQ/MS (MRM) | Marine and Edible Oils | - | 0.6 pg |[12] |
Table 2: Comparative Analysis of NETosis Induction by Furan Fatty Acid F6 and Other Fatty Acids
| Fatty Acid | Concentration | % DNA Release at 120 min | % DNA Release at 240 min | Reference |
|---|---|---|---|---|
| Furan fatty acid F6 | 5 µ g/0.1 mL | ~65% higher than control | ~65% higher than control | [13][14] |
| Palmitic acid (PA) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release | [13][14] |
| Palmitoleic acid (PO) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release | [13][14] |
| Stearic acid (SA) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release | [13][14] |
| Oleic acid (OA) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release |[13][14] |
Experimental Protocols
Accurate analysis of Furan fatty acid F6 requires meticulous sample preparation and analytical procedures. The following are detailed protocols for its extraction and analysis.
Protocol 1: Extraction of Furan Fatty Acids from Human Plasma [15][16]
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Sample Preparation: To a vial containing a human plasma sample, add internal standards (e.g., deuterated Furan fatty acids).
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Saponification: Add 500 µL of 1 M potassium hydroxide (KOH) in 95% ethanol. Seal the vial and incubate at 60°C for 2 hours.
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Acidification: Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M hydrochloric acid (HCl).
-
Extraction: Add 300 µL of n-hexane and vortex to extract the free fatty acids. Repeat the extraction twice more.
-
Drying: Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen. The sample is now ready for derivatization.
Protocol 2: Total Lipid Extraction from Tissues (Folch Method) [15]
-
Homogenization: Weigh approximately 1 g of tissue and homogenize it in 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Filtration: Filter the homogenate to remove solid particles.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation and centrifuge to clarify the layers.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract. This extract can then be used for saponification and further analysis.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis [15]
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Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.
-
Methylation: Add 2 mL of 14% boron trifluoride-methanol (BF₃-MeOH) solution. Seal the vial and heat at 90°C for 1 hour.
-
Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of n-hexane. Vortex and centrifuge.
-
Collection: Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice.
-
Concentration: Combine the hexane extracts and evaporate to a small volume under nitrogen. The sample is now ready for GC-MS analysis.
Biological Activity and Signaling Pathways
Furan fatty acid F6 exhibits potent biological activities, primarily as an antioxidant and a modulator of immune responses.
Antioxidant Activity: Furan fatty acids are effective scavengers of reactive oxygen species (ROS), protecting cell membranes from lipid peroxidation.[2][17][18] The furan ring is the active moiety responsible for this radical-scavenging ability.[18]
Induction of NETosis: Furan fatty acid F6 has been shown to be a potent inducer of Neutrophil Extracellular Trap (NET) formation, or NETosis.[13][19][20] This process is a unique form of programmed cell death in neutrophils that results in the release of a web of DNA, histones, and granular proteins to trap and kill pathogens.
The signaling pathway for F6-induced NETosis is distinct from that of other long-chain fatty acids. It involves the production of ROS from both NADPH oxidase (NOX) and mitochondria, and the activation of Akt, in addition to ERK and JNK kinases.[13][14][19][20]
Caption: Signaling Pathway of F6-Induced NETosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of Furan fatty acid F6 from biological samples.
Caption: General Experimental Workflow for F6 Analysis.
Conclusion
Furan fatty acid F6 is a bioactive lipid with significant potential in biomedical research, particularly in the fields of oxidative stress and immunology. This guide provides a foundational understanding of its chemical properties, methods for its quantification, and its known biological activities. The detailed protocols and pathway diagrams serve as a valuable resource for researchers investigating the role of Furan fatty acid F6 in health and disease. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Furan Fatty Acids in Food Samples | Semantic Scholar [semanticscholar.org]
- 11. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
